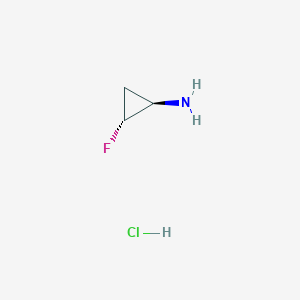
trans-2-Fluorocyclopropanamine hydrochloride
説明
“trans-2-Fluorocyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 114152-96-4 . It has a molecular weight of 111.55 and its IUPAC name is (1R,2R)-2-fluorocyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “trans-2-Fluorocyclopropanamine hydrochloride” is 1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“trans-2-Fluorocyclopropanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
1. Synthesis and Drug Development
- Trans-2-fluorocyclopropanamine hydrochloride plays a significant role in the synthesis of drug analogs. For instance, its use in the synthesis of fluorocyclopropyl cabozantinib analogs, which are inhibitors used in treating thyroid cancer and renal cell carcinoma, demonstrates its importance in drug development (Veliks et al., 2020).
2. Monoamine Oxidase Inhibition
- It has been found effective as an inhibitor of monoamine oxidase A and B. This is particularly significant in the context of neurological disorders and depression treatment, where monoamine oxidase inhibitors play a crucial role (Yoshida et al., 2004).
3. Enzymatic Inhibition and Biochemical Research
- The compound shows potential in inhibiting microbial tyramine oxidase, which is vital for understanding biochemical pathways and developing therapeutic agents targeting microbial infections (Rosen et al., 2004).
4. Interaction with Serotonin Receptors
- Research has also shown its derivatives to interact with serotonin receptors, which is crucial in the development of treatments for various psychiatric and neurological disorders (Vallgårda et al., 1996).
5. Metabolic Studies
- Trans-2-fluorocyclopropanamine hydrochloride is used in metabolic studies, like the synthesis of labeled tranylcypromine for understanding drug metabolism and distribution (Kang & Hong, 1985).
6. Structural and Stereogenic Properties in Chemical Synthesis
- The compound has been utilized in studying structural and stereogenic properties in chemical synthesis, contributing significantly to the field of organic chemistry (Öztürk et al., 2019).
7. Exploration of Enzyme Inhibition Mechanisms
- Investigations into its derivatives' effects on enzyme inhibition mechanisms offer insights into drug design and the development of new therapeutic agents (Hruschka et al., 2008).
8. Cardiovascular Research
- Studies involving its derivatives have provided valuable data in cardiovascular research, exploring interactions with blood pressure regulation mechanisms (Teller & Jarboe, 1982).
9. Inhibition of Enzymes Related to Neurodegenerative Diseases
- Its analogs have shown effectiveness in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in the treatment of neurodegenerative diseases (Boztaş et al., 2019).
10. Biomarker Identification in Environmental Toxicology
- It has been used in identifying biomarkers for exposure to certain insecticides, contributing to environmental toxicology and public health (Baker et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-SWLXLVAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Fluorocyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



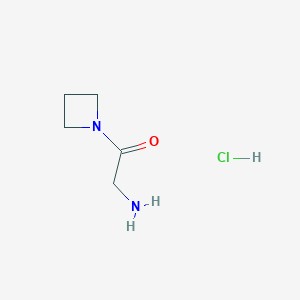
![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)
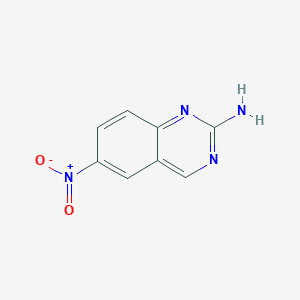
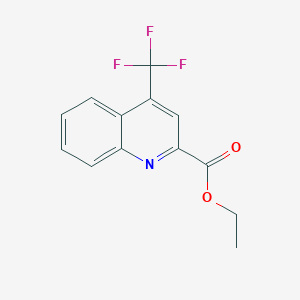
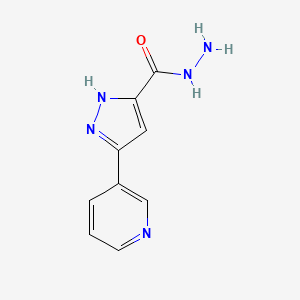
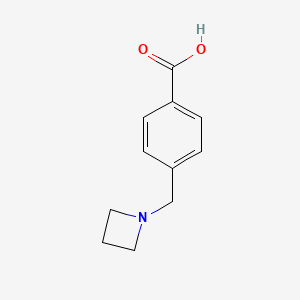
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
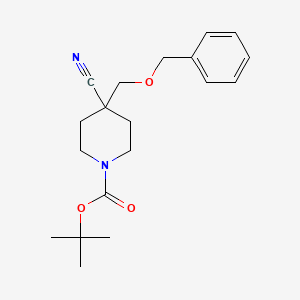
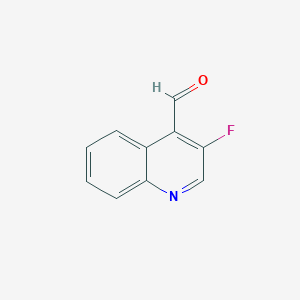

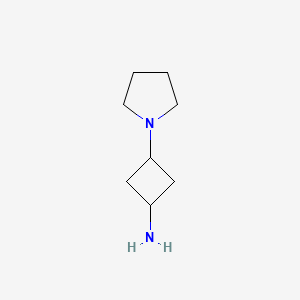
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)